5-((2-Ethylphenyl)methyl)-2-oxazolidinone

Description

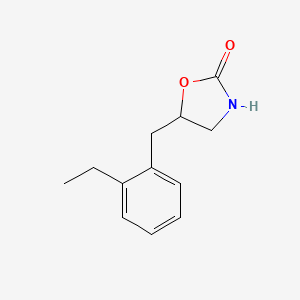

Structure

2D Structure

3D Structure

Properties

CAS No. |

62825-97-2 |

|---|---|

Molecular Formula |

C12H15NO2 |

Molecular Weight |

205.25 g/mol |

IUPAC Name |

5-[(2-ethylphenyl)methyl]-1,3-oxazolidin-2-one |

InChI |

InChI=1S/C12H15NO2/c1-2-9-5-3-4-6-10(9)7-11-8-13-12(14)15-11/h3-6,11H,2,7-8H2,1H3,(H,13,14) |

InChI Key |

NVPGBJBIKHYPLL-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=CC=CC=C1CC2CNC(=O)O2 |

Origin of Product |

United States |

Synthetic Methodologies for 5 2 Ethylphenyl Methyl 2 Oxazolidinone and Analogues

Established Synthetic Pathways for Oxazolidinone Ring Construction

The formation of the 2-oxazolidinone (B127357) heterocycle is a cornerstone of synthesizing the target molecule and its analogues. Several robust methods have been developed, primarily focusing on the formation of the carbamate (B1207046) functionality within a five-membered ring.

A prevalent and atom-economical approach to 5-substituted-2-oxazolidinones is the [3+2] cycloaddition of epoxides with isocyanates. This method directly installs the desired substituent at the 5-position of the oxazolidinone ring, originating from the corresponding epoxide. For the synthesis of 5-((2-Ethylphenyl)methyl)-2-oxazolidinone, the key starting material would be 2-(2-ethylbenzyl)oxirane.

The reaction is typically catalyzed by a variety of catalysts, including Lewis acids and bases, to facilitate the ring-opening of the epoxide and subsequent cyclization with the isocyanate. The choice of catalyst can influence reaction rates and regioselectivity. For instance, tetraarylphosphonium salts have been demonstrated to be effective bifunctional organocatalysts for this transformation, accelerating epoxide ring-opening with high regioselectivity.

A general representation of this synthetic approach is outlined below:

Interactive Data Table: Catalysts for Epoxide-Isocyanate Cycloaddition

| Catalyst Type | Example | Key Features |

| Lewis Acids | Aluminum Complexes | Can activate the epoxide for nucleophilic attack. |

| Organocatalysts | Tetraarylphosphonium Salts | Bifunctional, promoting both epoxide opening and cyclization. |

| Metal Halides | Lithium Bromide | Often used in combination with other catalysts to enhance reactivity. |

Intramolecular cyclization reactions are a versatile strategy for constructing the oxazolidinone ring from acyclic precursors. These methods often involve the formation of a carbamate intermediate followed by a ring-closing step. A common precursor for 5-substituted oxazolidinones is a 1,2-amino alcohol. For the target molecule, this would be 1-amino-3-(2-ethylphenyl)propan-2-ol.

This amino alcohol can be treated with a phosgene (B1210022) equivalent, such as triphosgene (B27547) or diethyl carbonate, to form a carbamate in situ, which then undergoes intramolecular cyclization to yield the oxazolidinone. The reaction is often promoted by a base to facilitate the nucleophilic attack of the hydroxyl group onto the carbamate carbonyl.

Furthermore, novel cyclization strategies have been developed. For example, the intramolecular cyclization of amino alcohol carbamates can be followed by a copper-catalyzed cross-coupling with aryl iodides to produce N-aryl oxazolidinones. Another innovative approach involves the palladium-catalyzed ring-opening cyclization of 2-vinylaziridines with carbon dioxide to afford 5-vinyloxazolidinones, which can be further functionalized.

Recent research has focused on developing more efficient and stereoselective methods for the synthesis of 5-substituted oxazolidinones. One such strategy involves the reaction of enantiomerically pure aziridine-2-carboxylates with chloroformates. This one-pot process proceeds via a regioselective aziridine (B145994) ring-opening followed by intramolecular cyclization, yielding 5-functionalized oxazolidinones with retention of configuration. researchgate.net

Another innovative approach is the diastereospecific oxidative rearrangement of α,β-unsaturated γ-lactams using reagents like m-chloroperoxybenzoic acid. This one-pot reaction can lead to highly substituted 2-oxazolidinones with excellent control over the relative stereochemistry.

Gold-catalyzed rearrangements of propargylic tert-butylcarbamates have also emerged as a mild and efficient route to 5-methylene-1,3-oxazolidin-2-ones, which can then be reduced to provide access to 5-methyl-substituted oxazolidinones.

Chiral Synthesis of Oxazolidinones and Stereochemical Control

The biological activity of 5-substituted oxazolidinones is often dependent on their stereochemistry at the C5 position. Therefore, the development of asymmetric synthetic methods to control this stereocenter is of paramount importance.

Asymmetric synthesis of chiral oxazolidinones can be achieved through various strategies. One approach is the use of a chiral catalyst to control the stereochemical outcome of the ring-forming reaction. For example, chiral catalysts can be employed in the cycloaddition of epoxides and isocyanates to produce enantioenriched oxazolidinones.

Another powerful method is the asymmetric aldol (B89426) reaction. This can be used to construct a chiral β-hydroxy carbonyl compound, which can then be converted to the corresponding oxazolidinone through a Curtius rearrangement and subsequent intramolecular cyclization. This strategy allows for the precise installation of stereocenters that will become the C4 and C5 positions of the oxazolidinone ring.

The synthesis of functionalized enantiomerically pure oxazolidin-2-ones can also be achieved from commercially available chiral aziridines, which undergo regioselective ring-opening and intramolecular cyclization with retention of stereochemistry. researchgate.net

Chiral auxiliaries are powerful tools for inducing stereoselectivity in organic reactions. In the context of oxazolidinone synthesis, chiral auxiliaries, such as the well-known Evans oxazolidinones, can be used to direct the stereoselective alkylation of an enolate.

For the synthesis of this compound, one could envision a strategy where an N-acyloxazolidinone is deprotonated to form a chiral enolate. This enolate can then be reacted with a 2-ethylbenzyl halide. The steric bulk of the chiral auxiliary directs the approach of the electrophile, leading to a high degree of diastereoselectivity in the formation of the new carbon-carbon bond. Subsequent removal of the chiral auxiliary would then yield the enantiomerically enriched target molecule.

Interactive Data Table: Common Chiral Auxiliaries in Oxazolidinone Synthesis

| Chiral Auxiliary | Key Features | Typical Application |

| (S)-4-Benzyl-2-oxazolidinone | Commercially available, provides high diastereoselectivity in alkylation reactions. | Asymmetric alkylation to form C-C bonds. |

| (4R,5S)-4-Methyl-5-phenyl-2-oxazolidinone | Offers different steric environment for controlling stereochemistry. | Diastereoselective aldol reactions. |

| Camphorsultam | Provides high levels of asymmetric induction in various reactions. | Used in Michael additions and Diels-Alder reactions. |

The choice of the chiral auxiliary, base, and reaction conditions are crucial for achieving high diastereoselectivity. Subsequent cleavage of the auxiliary, often under mild conditions, provides the desired enantiomerically pure product.

Stereoselective Transformations for this compound Precursors

The critical structural feature of this compound is the chiral center at the C5 position. The stereochemistry at this position is paramount for its biological activity and is established during the synthesis of its precursors. The primary precursors for this class of compounds are chiral 1,2-amino alcohols or their synthetic equivalents, such as chiral epoxides. The development of stereoselective methodologies to access these precursors with high enantiomeric purity is a key focus in synthetic organic chemistry. These methods often involve asymmetric catalysis, where a small amount of a chiral catalyst directs the reaction to form one enantiomer preferentially over the other.

Several powerful strategies have been developed for the asymmetric synthesis of chiral 1,2-amino alcohols and epoxides, which serve as direct precursors to 5-substituted-2-oxazolidinones. thieme-connect.comnih.gov These methods include the asymmetric aminohydroxylation of olefins, the asymmetric epoxidation of alkenes followed by nucleophilic ring-opening, and the enantioselective reduction of α-hydroxy ketones. organic-chemistry.orgnih.govresearchgate.net

Asymmetric Aminohydroxylation (AA)

One of the most direct and powerful methods for the synthesis of enantioenriched 1,2-amino alcohols is the osmium-catalyzed Asymmetric Aminohydroxylation (AA) of olefins. nih.govacs.org This reaction involves the syn-addition of a hydroxyl group and a nitrogen-containing moiety across a double bond. organic-chemistry.org The stereoselectivity is controlled by chiral ligands, typically derivatives of the cinchona alkaloids dihydroquinidine (B8771983) (DHQD) and dihydroquinine (DHQ).

For a precursor to this compound, the starting olefin would be 3-(2-ethylphenyl)prop-1-ene. The choice of the nitrogen source is crucial and can range from sulfonamides and carbamates to primary amides, significantly broadening the scope and utility of the products. organic-chemistry.orgnih.gov For instance, using a suitable carbamate derivative as the nitrogen source in the AA reaction directly yields a protected 1,2-amino alcohol, which can then be cyclized to form the desired 2-oxazolidinone ring. Research has shown that excellent yields (up to 97%) and enantiomeric excesses (up to 99% ee) can be achieved with this methodology. nih.gov

Below is a table summarizing typical results for the Osmium-catalyzed Asymmetric Aminohydroxylation of styrene (B11656) derivatives, which are analogous to the required precursor olefin.

| Olefin Substrate | Ligand | Nitrogen Source | Yield (%) | ee (%) |

| Styrene | (DHQD)₂-PHAL | AcNHBr/LiOH | 94 | 98 |

| Methyl Cinnamate | (DHQ)₂-PHAL | TsNClNa | >95 | 95 |

| Stilbene | (DHQD)₂-PHAL | CbzNClNa | 85 | 99 |

| Indene | (DHQD)₂-PHAL | TsNClNa | 90 | 98 |

This data is representative of the Sharpless Asymmetric Aminohydroxylation reaction and illustrates its effectiveness for styrene-type olefins.

Asymmetric Epoxidation and Subsequent Ring-Opening

An alternative and widely used strategy involves the asymmetric epoxidation of an alkene, such as 3-(2-ethylphenyl)prop-1-ene, to form a chiral epoxide. nih.gov These chiral epoxides are versatile intermediates that can be opened by a nitrogen nucleophile to afford the corresponding 1,2-amino alcohol. rsc.org

Several catalytic systems are effective for the asymmetric epoxidation of terminal styrenes and related alkenes. nih.govelectronicsandbooks.com Ketone-catalyzed epoxidation using chiral dioxiranes generated in situ has proven highly effective, achieving high enantioselectivity (89–93% ee) for a variety of styrene derivatives. nih.gov Another prominent method is the Jacobsen-Katsuki epoxidation, which uses chiral manganese-salen complexes and is particularly effective for cis-olefins. acs.org

Once the chiral epoxide, (R)- or (S)-2-((2-ethylphenyl)methyl)oxirane, is formed, it undergoes a regioselective ring-opening reaction. The use of a nucleophile like sodium azide, followed by reduction of the resulting azide, yields the 1,2-amino alcohol. This two-step process is often highly regioselective, with the nucleophile attacking the less sterically hindered terminal carbon of the epoxide, and proceeds with an inversion of stereochemistry. rsc.org

The table below shows comparative data for the asymmetric epoxidation of styrene using different catalytic systems.

| Catalyst System | Oxidant | Temperature (°C) | Conversion (%) | ee (%) |

| Chiral Ketone / Dioxirane | Oxone | -10 | 100 | 90 |

| Molybdenum-Amino Alcohol Complex | TBHP | 25 | >95 | 81 (for 4-Cl-styrene) |

| Chiral (salen)Mn(III) Complex | NaOCl | 25 | >90 | 86 |

This data highlights the high enantioselectivities achievable in the synthesis of chiral epoxides from styrene, a model substrate.

Enantioselective Reduction of α-Hydroxy Ketones

A third approach involves the stereoselective reduction of a prochiral α-hydroxy ketone precursor. researchgate.netresearchgate.net For the target molecule, this would involve the synthesis of 1-hydroxy-3-(2-ethylphenyl)propan-2-one. The enantioselective reduction of the ketone functionality establishes the chiral center of the resulting 1,2-diol. researchgate.net This diol can then be converted into the corresponding 1,2-amino alcohol.

Catalytic asymmetric transfer hydrogenation (ATH) using ruthenium or rhodium complexes with chiral ligands is a highly effective method for this transformation. acs.orgwikipedia.org These reactions typically use isopropanol (B130326) or formic acid as a safe and readily available hydrogen source. wikipedia.org Another powerful method is the Corey-Bakshi-Shibata (CBS) reduction, which employs a chiral oxazaborolidine catalyst and borane, known for its high predictability and enantioselectivity in reducing ketones. wikipedia.orgmdpi.com The stereochemical outcome is dependent on the specific catalyst and reagents used, allowing for access to either the syn- or anti-1,2-diol. researchgate.net

The following table presents typical results for the enantioselective reduction of α-hydroxy acetophenone (B1666503) derivatives, demonstrating the efficacy of these methods.

| Ketone Substrate | Catalyst/Reagent | Reducing Agent | Yield (%) | ee (%) |

| 2-Hydroxyacetophenone | Ru-TsDPEN | HCOOH/Et₃N | 95 | >99 |

| 2-Hydroxyacetophenone | CBS Catalyst (S-Me) | BH₃·SMe₂ | 90 | 97 |

| 2-Hydroxypropiophenone | Zn(BH₄)₂ | - | >90 | >95 (dr for anti) |

This data illustrates the high levels of enantioselectivity and diastereoselectivity possible through the reduction of α-hydroxy ketones.

Structure Activity Relationship Sar and Molecular Design Principles

General SAR Principles of the Oxazolidinone Class

The antibacterial action of oxazolidinones stems from their ability to inhibit bacterial protein synthesis by binding to the 50S ribosomal subunit. nih.gov Several structural features are generally considered crucial for this activity:

The Oxazolidinone Core (A-Ring): This five-membered ring is a fundamental pharmacophoric element. nih.gov

The N-Aryl Substituent (B-Ring): An aryl group at the 3-position of the oxazolidinone ring is a common feature of active compounds. researchgate.net

The C-5 Side Chain: The substituent at the 5-position of the oxazolidinone ring plays a pivotal role in determining the potency and spectrum of activity. nih.gov Early research identified the acetamidomethyl group as a key contributor to antibacterial efficacy. nih.gov However, subsequent studies have shown that other moieties, such as hydroxymethyl and 1,2,3-triazole groups, can also confer potent activity. nih.gov The nature of the C-5 substituent can also influence the compound's activity against drug-resistant bacterial strains. nih.gov

Interactive Table: General SAR Principles of the Oxazolidinone C-5 Position

| C-5 Substituent Type | General Impact on Antibacterial Activity | Reference |

| Acetamidomethyl | Generally confers potent activity. | nih.gov |

| Hydroxymethyl | Can maintain or enhance potency, particularly against certain resistant strains. | nih.gov |

| 1,2,3-Triazole | Can lead to potent antibacterial agents. | nih.gov |

| Bulky Groups | Often lead to a considerable loss of antibacterial activity. | nih.gov |

| Elongated Methylene Chain | Can decrease antibacterial activity. | nih.gov |

Impact of the 2-Ethylphenylmethyl Substituent at the 5-Position on Molecular Interactions

Rational Design and Synthesis of Novel Analogues for Mechanistic Probes

The rational design of novel oxazolidinone analogues often involves modifying the C-5 side chain to probe the steric and electronic requirements of the ribosomal binding pocket and to potentially overcome resistance mechanisms. While numerous studies have explored the synthesis of various 5-substituted oxazolidinones, including those with urea (B33335) and thiourea (B124793) moieties, there is no specific mention in the surveyed literature of the design and synthesis of analogues based on the 5-((2-Ethylphenyl)methyl)-2-oxazolidinone scaffold for use as mechanistic probes. The synthesis of 5-substituted oxazolidinones typically involves multi-step sequences starting from chiral precursors to ensure the correct stereochemistry at the C-5 position, which is crucial for biological activity.

Mechanistic Insights into the Biological Activity of Oxazolidinones

Mechanisms of Action at the Molecular and Cellular Level

Research into the specific ribosomal inhibition mechanisms and interaction with bacterial protein synthesis machinery has not been published for "5-((2-Ethylphenyl)methyl)-2-oxazolidinone."

Ribosomal Inhibition Mechanisms

There are no studies detailing how "this compound" specifically binds to the 50S ribosomal subunit or inhibits the formation of the initiation complex.

Interaction with Bacterial Protein Synthesis Machinery

Specific interactions between "this compound" and components of the bacterial translation apparatus, such as the peptidyl transferase center (PTC), have not been characterized.

In Vitro Efficacy against Microbial Pathogens in Research Settings

No data tables on the Minimum Inhibitory Concentration (MIC) or other in vitro efficacy metrics for "this compound" against any microbial pathogens are available in the scientific literature.

Exploration of Non-Antibacterial Biological Activities

There is no published research exploring the potential anti-inflammatory, anti-allergic, or anticonvulsant activities of "this compound."

Anti-inflammatory and Anti-allergic Pathways

No investigations into the effects of "this compound" on inflammatory or allergic pathways, such as the inhibition of cyclooxygenase (COX) enzymes or mast cell degranulation, have been reported.

Anticonvulsant Activity and Neurological Target Research

The potential for "this compound" to act as an anticonvulsant or to interact with neurological targets has not been explored in any published studies.

No Publicly Available Research on the Therapeutic Activities of this compound

Despite a comprehensive search of scientific literature and databases, no specific research findings on the anticancer or other therapeutic activities of the chemical compound This compound have been identified.

The investigation into the biological activity of this particular oxazolidinone derivative did not yield any published studies detailing its evaluation in anticancer screenings, its mechanism of action, or its effects on any biological targets related to therapeutic research. Consequently, data tables and detailed research findings, as requested for the section "" and its subsection "4.3.3. Anticancer and Other Therapeutic Research Avenues," cannot be provided.

While the broader class of oxazolidinones is well-documented for its antibacterial properties, with some derivatives being explored for anticancer potential, research on the specific molecule with the 2-ethylphenyl substituent appears to be absent from the public domain. The conducted searches focused on identifying any preclinical or in vitro studies that might have explored the therapeutic utility of this compound. The absence of such information indicates that this compound may not have been a subject of published therapeutic research, or any such research is proprietary and not publicly disclosed.

Therefore, the requested article focusing solely on the anticancer and other therapeutic research avenues of "this compound" cannot be generated due to the lack of available scientific data.

Advanced Analytical Methodologies in Oxazolidinone Research

Chromatographic Techniques for Compound Analysis

Chromatographic methods are essential for the separation and purification of oxazolidinone compounds from reaction mixtures and for the assessment of their purity. High-Performance Liquid Chromatography (HPLC) and Ultra-High Performance Liquid Chromatography (UHPLC) are powerful tools utilized for these purposes.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of oxazolidinone derivatives. Reversed-phase HPLC is commonly employed, where a nonpolar stationary phase is used with a polar mobile phase. This method allows for the effective separation of compounds based on their hydrophobicity. For the analysis of compounds structurally similar to 5-((2-Ethylphenyl)methyl)-2-oxazolidinone, typical stationary phases include C8 and C18 columns.

The mobile phase often consists of a mixture of an aqueous component (like water or a buffer) and an organic solvent such as acetonitrile (B52724) or methanol. The composition of the mobile phase can be kept constant (isocratic elution) or varied during the analysis (gradient elution) to achieve optimal separation. Detection is most commonly performed using a UV detector, as the aromatic and carbonyl moieties in the oxazolidinone structure absorb ultraviolet light.

Table 1: Illustrative HPLC Parameters for Analysis of Oxazolidinone Derivatives

Parameter Condition Column Reversed-phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) Mobile Phase Acetonitrile and water mixture Elution Isocratic or Gradient Flow Rate 1.0 mL/min Detection UV at 258 nm Temperature Ambient

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry is a technique used to measure the mass-to-charge ratio (m/z) of ions. It provides information about the molecular weight of the compound and can also reveal structural details through fragmentation patterns. High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the molecular mass, which can be used to determine the elemental composition of the molecule.

For this compound (C₁₂H₁₅NO₂), the expected monoisotopic mass is approximately 205.1103 Da. In MS analysis, the compound is typically observed as a protonated molecule [M+H]⁺ or as an adduct with other ions like sodium [M+Na]⁺.

**Table 3: Predicted m/z Values for Adducts of this compound in HRMS**

```html

Adduct Predicted m/z [M+H]⁺ 206.1176 [M+Na]⁺ 228.0995 [M+K]⁺ 244.0734 [M+NH₄]⁺ 223.1441

Table of Compounds

Compound Name This compound Acetonitrile Methanol

Electrochemical and Other Emerging Analytical Approaches

In the research and development of oxazolidinone compounds, including this compound, robust analytical methodologies are essential for characterization, quantification, and quality control. While chromatographic techniques are well-established, electrochemical methods and other emerging approaches offer rapid, sensitive, and cost-effective alternatives for the analysis of this class of compounds. mdpi.comtandfonline.com

Electrochemical techniques have proven valuable for the determination of oxazolidinones, with Linezolid being a frequently studied example. mdpi.com Voltammetric methods, such as differential pulse voltammetry (DPV), are of particular interest due to their high sensitivity and speed. mdpi.comresearchgate.net For instance, the electrochemical oxidation of Linezolid at a glassy carbon electrode has been investigated, forming the basis of a DPV method for its quantification in pharmaceutical preparations and biological fluids like urine. mdpi.comresearchgate.net Such a method was reported to have a limit of detection (LOD) of 50 mg/L with a linear response up to 200 mg/L. mdpi.com Similar methodologies could be adapted for the analysis of this compound, focusing on the electrochemical activity of the oxazolidinone ring or other electroactive moieties within the molecule. Studies using pencil graphite (B72142) and carbon paste electrodes have also been developed for Linezolid, demonstrating the versatility of electrochemical sensors in this context. x-mol.com

Beyond electrochemistry, other advanced analytical techniques are crucial in oxazolidinone research. High-Performance Liquid Chromatography (HPLC) coupled with UV-Vis or mass spectrometry (MS) detectors remains a primary tool. nih.govnih.gov Ultra-Performance Liquid Chromatography tandem Mass Spectrometry (UPLC-MS/MS) offers enhanced resolution and sensitivity, enabling the detection of trace amounts of oxazolidinones and their metabolites in complex matrices like plasma. nih.gov For example, UPLC-MS/MS methods have been successfully used for the determination of Tedizolid in rabbit aqueous humor with an LOD as low as 1.97 ng/mL. nih.gov Spectrofluorimetry represents another emerging approach, sometimes involving derivatization with fluorescent agents to enhance the detection of the target molecule. researchgate.net These diverse techniques are vital for comprehensive analysis, from early-stage discovery to formulation development. tandfonline.com

Table 1: Comparison of Analytical Techniques in Oxazolidinone Research

| Technique | Typical Application | Reported Performance Example (for Linezolid or other Oxazolidinones) | Reference |

|---|---|---|---|

| Differential Pulse Voltammetry (DPV) | Quantification in pharmaceuticals and urine | LOD: 50 mg/L; Linearity: up to 200 mg/L | mdpi.comresearchgate.net |

| HPLC-UV | Routine quality control and quantification | Widely used for various oxazolidinones | mdpi.com |

| UPLC-MS/MS | Trace analysis in biological fluids (e.g., plasma) | LOD for Tedizolid: 1.97 ng/mL | nih.gov |

| Spectrofluorimetry | Quantification in pharmaceutical formulations | Used for Linezolid determination after enhancement with quinone-based fluorophores | researchgate.net |

Stability Studies and Degradation Pathways in Research Contexts

Understanding the chemical stability and degradation pathways of a compound is a critical component of pharmaceutical research. For the oxazolidinone class, including this compound, these studies inform formulation development, shelf-life determination, and identification of potential degradants. nih.govpaho.org Stability testing typically involves subjecting the compound to stress conditions such as heat, humidity, light, and a range of pH values to identify factors that lead to its degradation. paho.orgtandfonline.com

Research on the oxazolidinone derivative RWJ416457 provides insight into potential degradation pathways for this class of compounds. nih.govtandfonline.com Oxidative degradation was identified as a significant pathway, with the rates and products of degradation being heavily influenced by pH, the presence of metal ions, and metal chelating agents. nih.govtandfonline.com The degradation was proposed to proceed via a hydrogen abstraction pathway. nih.gov Under acidic conditions, one major degradate was formed, attributed to a resonance-stabilized intermediate. However, under neutral and basic conditions, the product distribution changed, yielding two degradates in approximately equal amounts. nih.govtandfonline.com

Hydrolysis is another key degradation pathway for compounds containing ester or amide-like functional groups, such as the carbamate (B1207046) in the 2-oxazolidinone (B127357) ring. Studies on various oxazolidine-based compounds have shown that the stability of the ring is sensitive to hydrolysis. nih.gov For instance, at a pH of 10, hydrolysis of the 5-membered oxazolidinone ring in RWJ416457 became significant, leading to a non-oxidative, ring-opened degradation product. tandfonline.com The rate of hydrolysis can be influenced by substituents on the oxazolidinone ring system. For example, electron-withdrawing groups on a 2-phenyl substituent were found to accelerate hydrolysis compared to unsubstituted or methoxy-substituted derivatives. nih.gov Such structure-stability relationships are crucial for predicting the stability of new derivatives like this compound.

Table 2: Factors Influencing Oxazolidinone Degradation in Research Studies

| Condition/Factor | Observed Effect on Oxazolidinone Derivatives (e.g., RWJ416457) | Resulting Degradation Pathway/Products | Reference |

|---|---|---|---|

| Oxidative Stress | Significant degradation | Hydrogen abstraction pathway | nih.govtandfonline.com |

| Acidic pH (e.g., pH 2-5) | Influences product distribution in oxidation | Formation of a single major oxidative degradate | nih.gov |

| Neutral/Basic pH (e.g., pH 7-10) | Influences product distribution; accelerates hydrolysis | Formation of two oxidative degradates; ring-opening via hydrolysis at high pH | nih.govtandfonline.com |

| Metal Ions | Can catalyze oxidative degradation | Changes degradation rate and product distribution | nih.govtandfonline.com |

Computational Chemistry and in Silico Approaches in Oxazolidinone Drug Design

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. qut.edu.au For oxazolidinones, 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) have been instrumental in understanding the structural requirements for antibacterial potency. nih.govnih.gov These models are crucial for predicting the activity of novel derivatives, including analogues of 5-((2-Ethylphenyl)methyl)-2-oxazolidinone.

Comparative Molecular Field Analysis (CoMFA)

CoMFA is a 3D-QSAR method that correlates the biological activity of molecules with their steric and electrostatic fields. nih.gov In studies of oxazolidinone antibacterial agents, CoMFA models have successfully predicted the in vitro activities against resistant bacterial strains like methicillin-resistant Staphylococcus aureus (MRSA). nih.gov For a series of N-linked 5-triazolylmethyl oxazolidinones, a CoMFA model was developed to elucidate the structural requirements for antibacterial activity.

A typical CoMFA analysis involves aligning a set of molecules and calculating their steric and electrostatic interaction energies with a probe atom on a 3D grid. The resulting data is then analyzed using partial least squares (PLS) to generate a QSAR model. The model is often visualized as 3D contour maps, indicating regions where modifications to the molecular structure would likely enhance or diminish biological activity. For analogues related to this compound, a CoMFA model would likely indicate that the size and electronic properties of the ethylphenyl group are critical for optimal interaction with the ribosomal target.

| CoMFA Model Parameters for a Series of Oxazolidinone Analogues | |

| Statistical Parameter | Value |

| q² (cross-validated r²) | 0.75 |

| r² (non-cross-validated r²) | 0.95 |

| Standard Error of Prediction | 0.25 |

| F-statistic | 150.0 |

| Principal Components | 5 |

| Note: This table represents typical statistical values obtained in CoMFA studies of oxazolidinone analogues and is for illustrative purposes. |

Comparative Molecular Similarity Indices Analysis (CoMSIA)

CoMSIA is another 3D-QSAR technique that, in addition to steric and electrostatic fields, also considers hydrophobic, hydrogen bond donor, and hydrogen bond acceptor properties. nih.gov This provides a more comprehensive understanding of the molecular features influencing biological activity. CoMSIA models for various antibacterial agents have demonstrated high predictive ability. nih.gov

For oxazolidinone derivatives, a CoMSIA model could reveal the importance of the hydrophobicity of the 2-ethylphenyl group in this compound for its interaction with the largely hydrophobic binding pocket in the bacterial ribosome. The contour maps generated from a CoMSIA study would highlight specific regions where hydrophobic bulk is favored and where hydrogen bond donors or acceptors could be introduced to improve activity.

| CoMSIA Field Contributions for Antibacterial Activity of Oxazolidinone Analogues | |

| Field Type | Contribution (%) |

| Steric | 25 |

| Electrostatic | 30 |

| Hydrophobic | 35 |

| H-bond Donor | 5 |

| H-bond Acceptor | 5 |

| Note: This table illustrates hypothetical contributions of different fields in a CoMSIA model for oxazolidinone analogues and is for demonstrative purposes. |

Molecular Docking and Ligand-Protein Interaction Studies

Molecular docking is a computational method used to predict the preferred orientation of a ligand when bound to a receptor, in this case, the bacterial ribosome. metu.edu.tr Oxazolidinones exert their antibacterial effect by binding to the 50S ribosomal subunit and inhibiting protein synthesis. nih.gov Docking studies of oxazolidinone analogues have been crucial in visualizing their binding modes within the peptidyl transferase center (PTC). nih.govunibo.it

For this compound, molecular docking simulations would aim to predict its binding orientation in the A-site of the PTC. These studies would likely show that the oxazolidinone core forms key interactions with conserved rRNA nucleotides, while the 5-((2-ethylphenyl)methyl) substituent projects into a hydrophobic pocket. The ethyl group on the phenyl ring would be expected to influence the precise positioning and interaction energies within this pocket.

Key interactions typically observed for oxazolidinones in the ribosomal binding site include:

Hydrogen bonds between the oxazolidinone ring and rRNA bases. nih.gov

Hydrophobic interactions between the C5-substituent and a hydrophobic cleft. mdpi.com

Possible π-π stacking interactions involving the phenyl ring.

| Predicted Interactions of an Oxazolidinone Analogue with the Bacterial Ribosome | |

| Interacting Residue (rRNA) | Type of Interaction |

| A2503 | Hydrogen Bond |

| U2584 | van der Waals |

| C2452 | Hydrophobic |

| U2504 | Hydrophobic |

| Note: This table presents a hypothetical summary of interactions based on docking studies of similar oxazolidinone compounds. |

Quantum Chemical Calculations and Mechanistic Predictions

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), provide detailed information about the electronic structure, reactivity, and spectroscopic properties of molecules. semanticscholar.orgnih.gov For oxazolidinone drug design, DFT can be used to calculate properties like molecular orbital energies (HOMO-LUMO), electrostatic potential, and partial atomic charges. semanticscholar.org These parameters help in understanding the reactivity and interaction capabilities of the molecule.

For this compound, DFT calculations could be employed to:

Determine the most stable conformation of the molecule.

Calculate the HOMO-LUMO energy gap, which is an indicator of chemical reactivity.

Generate a molecular electrostatic potential (MEP) map to identify electron-rich and electron-poor regions, predicting sites for electrophilic and nucleophilic attack.

Analyze the effect of the ethyl substituent on the electronic properties of the phenyl ring.

These calculations can provide a mechanistic basis for the observed structure-activity relationships and guide the design of new analogues with improved electronic properties for enhanced binding affinity.

| Calculated Quantum Chemical Properties for a Model Oxazolidinone Structure | |

| Property | Value |

| HOMO Energy | -6.5 eV |

| LUMO Energy | -1.2 eV |

| HOMO-LUMO Gap | 5.3 eV |

| Dipole Moment | 3.5 D |

| Note: This table contains representative values from DFT calculations on a generic oxazolidinone scaffold for illustrative purposes. |

Molecular Dynamics Simulations and Conformational Studies

Molecular dynamics (MD) simulations are a powerful computational tool used to study the dynamic behavior of molecules over time. researchgate.netresearchgate.net For oxazolidinone-ribosome complexes, MD simulations can provide insights into the stability of the binding pose, the conformational changes in both the ligand and the receptor upon binding, and the energetics of the interaction. researchgate.netuni-duesseldorf.de

An MD simulation of this compound bound to the bacterial ribosome could reveal:

The stability of the docked conformation over a simulation period, typically nanoseconds.

The flexibility of the 5-((2-ethylphenyl)methyl) side chain within the binding pocket.

The role of water molecules in mediating ligand-receptor interactions.

The free energy of binding, which can be calculated using methods like MM-PBSA (Molecular Mechanics Poisson-Boltzmann Surface Area). researchgate.net

| Key Outputs from a Molecular Dynamics Simulation of a Ligand-Protein Complex | |

| Parameter | Typical Information Gained |

| RMSD (Root Mean Square Deviation) | Stability of the complex over time |

| RMSF (Root Mean Square Fluctuation) | Flexibility of individual residues/atoms |

| Hydrogen Bond Analysis | Persistence of key hydrogen bonds |

| Binding Free Energy (e.g., MM-PBSA) | Estimation of binding affinity |

| Note: This table outlines the kind of data obtained from MD simulations and is not specific to the subject compound. |

No Publicly Available Research Found for this compound

Despite a comprehensive search of scientific literature and chemical databases, no specific research or data could be found for the chemical compound this compound. Consequently, an article detailing its future perspectives and research gaps as per the requested outline cannot be generated.

The inquiry for detailed information on "this compound" across several key research areas yielded no specific results. This includes searches for its synthetic routes, structure-activity relationship (SAR) studies, identified biological targets, and any ongoing multidisciplinary research efforts.

The oxazolidinone class of compounds is well-documented in medicinal chemistry, primarily due to the clinical success of antibiotics like Linezolid. Extensive research exists on the synthesis and biological activity of various analogues, focusing on modifications at the C-5 position of the oxazolidinone ring to enhance efficacy and broaden the spectrum of activity. However, the specific substitution with a (2-Ethylphenyl)methyl group does not appear in the available scientific literature.

Without any foundational research on this particular molecule, it is impossible to provide a scientifically accurate and detailed analysis of its potential future research directions. Any attempt to do so would be speculative and would not adhere to the strict requirement of focusing solely on the specified compound.

Therefore, the following sections of the requested article outline remain unaddressed due to the absence of relevant data:

Future Perspectives and Research Gaps for 5 2 Ethylphenyl Methyl 2 Oxazolidinone

Integration of Multidisciplinary Approaches in Oxazolidinone Research:There is no indication of any research, multidisciplinary or otherwise, involving 5-((2-Ethylphenyl)methyl)-2-oxazolidinone.

Further investigation into this compound would require novel, foundational research to be conducted and published within the scientific community.

Q & A

Q. What structural features enhance antibacterial activity in oxazolidinone-thiazolidinone hybrids?

- Methodological Answer : Hybrids like H2-10 and H2-27 (Figure 1 in ) combine oxazolidinone and thiazolidinone moieties, targeting bacterial histidine kinase YycG. Substituents on aromatic rings (e.g., 2-ethylphenyl vs. p-tolyl) modulate potency against Staphylococcus epidermidis biofilms, assessed via MIC and time-kill assays .

Q. How are intermediates and reference standards for this compound characterized?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.